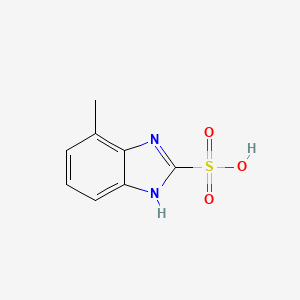

4-methyl-1H-benzimidazole-2-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-benzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHHQZSDBCGKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the synthesis of the key intermediate, 4-methyl-1H-benzimidazole-2-thiol, followed by its controlled oxidation to the target sulfonic acid. This document furnishes detailed, step-by-step experimental protocols, explains the chemical principles underpinning the procedural choices, and presents expected characterization data to ensure the reproducibility and verification of the synthesis. The guide is structured to provide not just a method, but a framework for understanding and troubleshooting the synthesis, thereby empowering researchers to confidently replicate and adapt these procedures.

Introduction

Benzimidazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a sulfonic acid moiety at the 2-position of the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as its solubility and potential as a pharmacophore. This compound, in particular, presents an interesting target for further derivatization and biological screening. This guide offers a detailed and scientifically grounded pathway to its synthesis.

The synthetic strategy is predicated on a logical and well-established two-step sequence. The initial step involves the cyclization of 4-methyl-1,2-phenylenediamine with carbon disulfide in a basic medium to form the stable thiol intermediate. The subsequent step focuses on the selective oxidation of the thiol group to a sulfonic acid, a transformation that requires careful control of reaction conditions to prevent over-oxidation or degradation of the benzimidazole core.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

Part 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

The formation of the benzimidazole ring is a classic condensation reaction. In this protocol, 4-methyl-1,2-phenylenediamine reacts with carbon disulfide in the presence of potassium hydroxide. The base serves a dual purpose: it deprotonates the amine groups, increasing their nucleophilicity, and also reacts with carbon disulfide to form a dithiocarbamate intermediate which then cyclizes.

Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.2 g (0.1 mol) of 4-methyl-1,2-phenylenediamine and 6.6 g (0.1 mol) of potassium hydroxide in a mixture of 150 mL of 95% ethanol and 20 mL of water.

-

Addition of Carbon Disulfide: To the stirred solution, add 7.6 g (0.1 mol) of carbon disulfide dropwise over a period of 15-20 minutes. The addition may be slightly exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, filter it to remove any solid impurities. The filtrate is then carefully acidified with glacial acetic acid until the precipitation of the product is complete.

-

Purification: Collect the precipitated solid by suction filtration, wash it thoroughly with cold water, and then dry it under vacuum. The crude 4-methyl-1H-benzimidazole-2-thiol can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Causality and Experimental Insights

-

The use of a mixed ethanol/water solvent system ensures the solubility of both the organic starting material and the inorganic base.

-

Dropwise addition of carbon disulfide is crucial to control the initial exotherm of the reaction.

-

Acidification with a weak acid like acetic acid is preferred to minimize the potential for hydrolysis of the product.

Expected Characterization Data for 4-methyl-1H-benzimidazole-2-thiol

| Property | Expected Value |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Approximately 300-304 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H, NH), 7.2-7.0 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.0 (C=S), 135.0, 132.0, 123.0, 122.0, 110.0, 108.0, 17.0 (CH₃) |

| IR (KBr, cm⁻¹) | 3100-2800 (N-H stretching), 1500 (C=N stretching), 1250 (C=S stretching) |

Part 2: Oxidation to this compound

The oxidation of the thiol group to a sulfonic acid is a critical step that requires a strong oxidizing agent. Potassium permanganate is an effective choice for this transformation. The reaction is performed in an aqueous basic solution to facilitate the oxidation process and is followed by careful acidification to isolate the final product.

Experimental Protocol

-

Preparation of Thiol Solution: In a round-bottom flask, prepare a solution of 4-methyl-1H-benzimidazole-2-thiol (0.05 mol) in 40 mL of water and 17 mL of 50% aqueous sodium hydroxide. Heat the solution to boiling to ensure complete dissolution.

-

Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in 275 mL of water.

-

Oxidation Reaction: While maintaining the boiling temperature of the thiol solution, add the potassium permanganate solution dropwise over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed. The formation of a brown manganese dioxide precipitate will be observed.

-

Reaction Monitoring and Quenching: After the addition is complete, continue heating for an additional hour to ensure complete oxidation. The progress of the reaction can be monitored by TLC. Once the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

-

Isolation and Purification: Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic. The sulfonic acid product will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from water or an alcohol/water mixture can be performed for further purification.

Causality and Experimental Insights

-

The basic conditions (NaOH) are essential for the oxidation with potassium permanganate and also help to solubilize the thiol starting material.

-

The slow, dropwise addition of the permanganate solution is critical to control the reaction temperature and prevent over-oxidation or degradation of the benzimidazole ring.

-

Thorough removal of the manganese dioxide precipitate is necessary for obtaining a pure final product.

Expected Characterization Data for this compound

| Property | Expected Value |

| Molecular Formula | C₈H₈N₂O₃S |

| Molecular Weight | 212.23 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.6-7.2 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃), a broad singlet for the sulfonic acid and NH protons (variable) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals for aromatic carbons, the C-SO₃H carbon, and the methyl carbon. |

| IR (KBr, cm⁻¹) | Broad O-H stretch (~3400-2500), S=O stretches (~1250 and ~1050), C=N and C=C stretches in the aromatic region (~1600-1400).[1] |

Safety Considerations

-

Carbon Disulfide: Highly flammable and toxic. Handle only in a well-ventilated fume hood.

-

Potassium Hydroxide and Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Potassium Permanganate: Strong oxidizing agent. Avoid contact with combustible materials.

-

Hydrochloric Acid and Acetic Acid: Corrosive. Handle with care in a fume hood.

Conclusion

This guide outlines a reliable and well-documented two-step synthesis of this compound. By providing detailed experimental protocols, insights into the chemical principles, and expected characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology is designed to be a self-validating system, where successful synthesis can be confirmed through the analytical data provided. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this valuable benzimidazole derivative.

References

-

Shahnaz, S., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]

-

Organic Syntheses. Benzimidazole. [Link]

-

Lee, D. G., Lamb, S. E., & Chang, V. S. (1981). Carboxylic acids from the oxidation of terminal alkenes by permanganate. Organic Syntheses, 60, 11. [Link]

-

Golchoubian, H., & Hosseinpoor, F. (2007). Effective oxidation of sulfides to sulfoxides with hydrogen peroxide under transition-metal-free conditions. Molecules, 12(3), 455-463. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-methyl-1H-benzimidazole-2-sulfonic acid. In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1] The addition of a sulfonic acid group and a methyl substituent to this core significantly influences its physicochemical profile, impacting its solubility, acidity, and lipophilicity—key determinants of a drug candidate's success.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthesis of this compound can be achieved through a two-step process, adapting established methods for benzimidazole synthesis.[2] This approach involves the initial formation of the corresponding thiol, followed by its oxidation to the sulfonic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

-

Add potassium hydroxide (1.1 equivalents) to the solution and stir until dissolved.

-

Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with a weak acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-methyl-1H-benzimidazole-2-thiol.

Step 2: Oxidation to this compound

-

Suspend the synthesized 4-methyl-1H-benzimidazole-2-thiol (1 equivalent) in an aqueous solution.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (3-4 equivalents) or potassium permanganate, to the suspension. The reaction is often exothermic and may require cooling.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

If using potassium permanganate, the brown manganese dioxide precipitate can be removed by filtration.

-

The aqueous solution can be concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Core Physicochemical Properties: A Technical Deep Dive

The following sections outline the critical physicochemical properties and provide detailed protocols for their experimental determination.

Acidity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For this compound, two primary acidic protons are of interest: the sulfonic acid proton and the benzimidazole N-H proton. Sulfonic acids are known to be strong acids, with pKa values typically in the range of -7 to 1.[3] The benzimidazole N-H proton is significantly less acidic.

Importance in Drug Development: The pKa dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple acidic protons, multiple inflection points will be observed.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. LogP, the logarithm of this ratio, is a key indicator of a molecule's lipophilicity.

Importance in Drug Development: LogP influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often crucial for oral bioavailability.

Experimental Protocol: LogP Determination by Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Saturate each phase with the other by vigorous mixing followed by separation.

-

Sample Preparation: Dissolve a known amount of this compound in one of the phases.

-

Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Importance in Drug Development: Adequate aqueous solubility is essential for the administration and absorption of a drug. Poor solubility can lead to low bioavailability and challenges in formulation.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., PBS at pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Sample Processing: After equilibration, filter the suspension to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

-

Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the methyl group, the aromatic protons on the benzimidazole ring, and the N-H proton. The chemical shift of the N-H proton is often broad and can be found in the downfield region (12-14 ppm in DMSO-d6).[6]

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, aiding in the confirmation of the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands for this compound would include:

-

O-H stretch (from the sulfonic acid group): Broad band around 3000 cm⁻¹.

-

N-H stretch (from the imidazole ring): Around 3400-3200 cm⁻¹.

-

C=N and C=C stretches (from the benzimidazole ring): In the 1650-1450 cm⁻¹ region.

-

S=O stretches (from the sulfonic acid group): Strong bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the wavelengths of maximum absorbance (λmax) of the compound, which is useful for quantitative analysis. Benzimidazole derivatives typically exhibit strong absorption in the UV region.[7][8]

Data Summary and Interpretation

For a comprehensive understanding, the experimentally determined physicochemical properties should be compiled into a clear and concise table.

| Property | Expected Range / Value | Significance in Drug Development |

| pKa (Sulfonic Acid) | ~ -1 to 1 | High acidity ensures it is fully ionized at physiological pH, impacting solubility and interactions. |

| pKa (Benzimidazole N-H) | ~ 4-6 | Influences solubility and potential for hydrogen bonding at different pH values. |

| LogP | -1 to 2 (Estimated) | A balanced value is crucial for membrane permeability and overall ADME profile. |

| Aqueous Solubility | Moderate to High | Essential for formulation, administration, and bioavailability. |

| Melting Point (°C) | > 250 (Estimated) | An indicator of crystal lattice energy and purity. |

| λmax (nm) | ~270-290 | Useful for developing quantitative analytical methods (e.g., HPLC-UV). |

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive physicochemical characterization of this compound. By following the detailed experimental protocols and understanding the theoretical principles outlined herein, researchers and drug development professionals can generate the critical data necessary to advance their understanding of this and other novel benzimidazole derivatives. A thorough characterization of these fundamental properties is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BenchChem. (2025). Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents.

- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Pharmaceutical Design, 12(27), 3427-3450.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacognosy Reviews, 8(16), 122.

- Kalogria, E., et al. (2016). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- ResearchGate. (n.d.). FT-IR spectra of benzimidazole-containing imide oligomers.

- Lund University Publications. (n.d.).

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010.

- ResearchGate. (2021). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone.

- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.

- Oriental Journal of Chemistry. (2017).

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2345.

- SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution.

- ResearchGate. (2010).

- ResearchGate. (n.d.). Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the different concentration of an aqueous solution of CO32- ion.

- PubChem. (n.d.). Benzimidazole.

- Royal Society of Chemistry. (2020). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability.

- ACS Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- ACS Publications. (1986). The use of sulfur-33 chemical shifts to determine pKa's of arenesulfonic acids. The Journal of Organic Chemistry.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- ResearchGate. (n.d.). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid.

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Chemistry LibreTexts. (2019). 17.4: Sulfonic Acids.

- mzCloud. (2014). 2 Phenylbenzimidazole 5 sulfonic acid.

- ACS Publications. (1959). The pKa's of Aromatic Sulfinic Acids1. The Journal of Organic Chemistry.

- ResearchGate. (2019). How to determine the pH of compounds such as aminosulfonic acids via given pKa?

- ResearchGate. (2003).

- PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid.

- BenchChem. (2025).

- ResearchGate. (n.d.). 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz).

- PubMed Central. (2014).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).

- MDPI. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

- Matrix Scientific. (n.d.). 1H-Benzimidazole-2-sulfonic acid.

- Sigma-Aldrich. (n.d.). 4-Methyl-1H-benzimidazole-2-carboxylic acid.

- PubChem. (n.d.). 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole.

- ChemicalBook. (n.d.). 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4.

- PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid.

- BenchChem. (n.d.). 1-methyl-1H-benzimidazole-2-sulfonic acid | 5533-38-0.

- ResearchGate. (2018).

- MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.

- Royal Society of Chemistry. (2023).

- PMC. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4-methyl-1H-benzimidazole-2-sulfonic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, methodology-focused framework for the complete structure elucidation of 4-methyl-1H-benzimidazole-2-sulfonic acid. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1][2] The precise characterization of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the quality of active pharmaceutical ingredients.[3] This document moves beyond a simple listing of techniques, delving into the scientific rationale behind the selection of analytical methods, providing detailed experimental protocols, and outlining the expected data. It is designed as a self-validating system, where each analytical step corroborates the others, leading to an unambiguous structural assignment.

Introduction and Physicochemical Profile

This compound is a heterocyclic aromatic compound. Its structure combines the pharmacologically significant benzimidazole core with a highly polar sulfonic acid group.[1] The precise placement of the methyl group on the benzene ring and the sulfonic acid group at the C2 position of the imidazole ring dictates its chemical properties and potential biological interactions. The elucidation process must therefore confirm not only the core structure but also the specific substitution pattern.

Predicted Physicochemical Properties

While experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on closely related analogs like 1-methyl-1H-benzimidazole-2-sulfonic acid and the parent 1H-benzimidazole-2-sulfonic acid.[4][5]

| Property | Predicted Value | Source / Rationale |

| Molecular Formula | C₈H₈N₂O₃S | Based on chemical structure |

| Molecular Weight | 212.23 g/mol | Calculated from the molecular formula[4] |

| CAS Number | Not assigned (Isomer-specific) | N/A |

| Appearance | White to off-white solid | Typical for benzimidazole derivatives[4] |

| Solubility | Soluble in polar organic solvents (DMSO, MeOH) and water | The sulfonic acid group confers high polarity[6] |

| Melting Point | >300 °C (with decomposition) | High melting points are characteristic of zwitterionic and highly polar aromatic compounds[4] |

The Analytical Workflow: A Multi-Technique Approach

The definitive elucidation of the target molecule's structure relies on an integrated analytical strategy. No single technique is sufficient; instead, data from multiple orthogonal methods are synthesized to build an unassailable structural proof. The causality behind this workflow is to move from general information (molecular formula) to specific functional groups, and finally to the precise connectivity and spatial arrangement of all atoms.

Integrated Elucidation Pathway

The following diagram illustrates the logical progression of experiments, forming a self-validating loop where the output of each stage informs the next.

Caption: Logical workflow for the structure elucidation of this compound.

Core Analytical Techniques: Protocols and Data Interpretation

This section details the application of key analytical techniques. The protocols provided are robust starting points, adaptable to specific instrumentation.

Mass Spectrometry (MS)

-

Expertise & Experience: MS is the first-line technique to confirm the molecular weight and elemental composition. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. We expect to see the protonated molecular ion [M+H]⁺ in positive mode and the deprotonated ion [M-H]⁻ in negative mode. High-resolution MS (HRMS) is critical to confirm the elemental formula (C₈H₈N₂O₃S) by providing a highly accurate mass measurement. Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, such as the loss of the sulfonic acid group (SO₃), which further validates the proposed structure.[7][8]

-

Experimental Protocol (LC-HRMS):

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water.

-

Chromatography: While direct infusion is possible, LC is preferred to ensure sample purity. A HILIC column is ideal for retaining this polar compound.[6]

-

Column: Zwitterionic HILIC, 2.1 x 100 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min.

-

Flow Rate: 0.3 mL/min.

-

-

MS Acquisition (ESI):

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Mode: Positive and Negative ESI.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data-dependent MS/MS: Acquire fragmentation spectra for the top 3 most intense ions.

-

-

-

Expected Data:

| Ion | Predicted m/z (Monoisotopic) | Technique | Information Gained |

| [M+H]⁺ | 213.0334 | HRMS (Positive) | Confirms Molecular Formula |

| [M-H]⁻ | 211.0183 | HRMS (Negative) | Confirms Molecular Formula |

| [M+H - SO₃]⁺ | 133.0764 | MS/MS | Confirms presence of sulfonic acid and benzimidazole core |

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Experience: FTIR is an indispensable, rapid technique for identifying key functional groups. The spectrum will provide clear evidence for the sulfonic acid moiety (S=O and O-H stretches), the secondary amine of the imidazole ring (N-H stretch), and the aromatic C-H and C=C/C=N bonds of the core structure. The presence of these characteristic bands provides strong, direct support for the proposed structure.[9][10]

-

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

-

-

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H Stretch | Sulfonic Acid (and adsorbed H₂O)[9] |

| ~3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| ~2950 | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| ~1620, 1590 | C=N / C=C Stretch | Imidazole / Benzene Rings[11] |

| ~1250, 1180 | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H)[10] |

| ~1050 | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H)[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. For benzimidazoles, the N-H proton is a key diagnostic signal, typically appearing as a broad singlet far downfield (12-13 ppm) in DMSO-d₆ due to hydrogen bonding and the aromatic ring current.[12][13] The substitution pattern on the benzene ring can be definitively assigned using the chemical shifts and coupling constants of the aromatic protons. 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are used to assemble the complete molecular puzzle.

-

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is the solvent of choice as it solubilizes the polar sample and keeps the acidic N-H and O-H protons from exchanging too rapidly.[14]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire 1024 or more scans using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (39.52 ppm).

-

-

Expected Data:

| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| N-H / SO₃H | ~12.5 | Broad Singlet | 2H | Exchangeable protons from imidazole N-H and sulfonic acid O-H |

| Aromatic H | ~7.5-7.1 | Multiplet | 3H | Protons on the 4-methyl substituted benzene ring (H5, H6, H7) |

| Methyl H | ~2.4 | Singlet | 3H | -CH₃ at C4 |

| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment |

| C=N | ~155 | C2 (bearing sulfonic acid) |

| Aromatic C | ~142-110 | C3a, C4, C5, C6, C7, C7a |

| Methyl C | ~15 | -CH₃ at C4 |

Single Crystal X-ray Crystallography

-

Expertise & Experience: While the spectroscopic methods above provide overwhelming evidence, single-crystal X-ray crystallography offers the only definitive, unambiguous proof of structure by mapping the precise 3D coordinates of every atom.[15][16] The primary challenge is often technical: growing a single, diffraction-quality crystal. Success provides indisputable confirmation of the substitution pattern and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.[17]

-

Experimental Protocol (Crystal Growth & Analysis):

-

Crystal Growth: The most common method is slow evaporation. Dissolve the purified compound to saturation in a suitable solvent (e.g., ethanol, methanol/water mixture). Loosely cover the container and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with X-rays, collecting a full sphere of diffraction data.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates.

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating data from mass spectrometry, FTIR spectroscopy, and multi-dimensional NMR, a confident structural hypothesis can be built. This hypothesis is then unequivocally confirmed by single-crystal X-ray crystallography. Following the robust, self-validating workflow detailed in this guide ensures the highest level of scientific integrity and provides the accurate structural foundation necessary for any subsequent research or development activities.

References

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

-

1H-Benzimidazole-2-sulfonic acid. (n.d.). Georganics. Retrieved January 18, 2026, from [Link]

-

Study on Benzimidazole: A Comprehensive Review. (n.d.). International Journal for Multidisciplinary Research. Retrieved January 18, 2026, from [Link]

-

1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2024, January 16). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (2009). HETEROCYCLES, 78(2). Retrieved January 18, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (n.d.). International Journal of Medical Research and Health Sciences. Retrieved January 18, 2026, from [Link]

-

1H-Benzimidazole. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

¹H NMR spectra of benzimidazole-containing imide oligomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Retrieved January 18, 2026, from [Link]

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. (2020, January 14). PubMed. Retrieved January 18, 2026, from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014, July 16). PubMed Central. Retrieved January 18, 2026, from [Link]

-

SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]

-

Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. (2018, March 20). PubMed. Retrieved January 18, 2026, from [Link]

-

Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. (2023, July 5). MDPI. Retrieved January 18, 2026, from [Link]

-

Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (n.d.). Springer. Retrieved January 18, 2026, from [Link]

-

TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). e-Publications@Marquette. Retrieved January 18, 2026, from [Link]

-

Alireza Kiasat. (n.d.). Shahid Chamran University of Ahvaz. Retrieved January 18, 2026, from [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 17. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide for Drug Development Professionals

Foreword: The Structural Elucidation Imperative

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For heterocyclic compounds such as 4-methyl-1H-benzimidazole-2-sulfonic acid, a molecule of significant interest due to the prevalence of the benzimidazole scaffold in medicinal chemistry, a comprehensive spectroscopic analysis is paramount. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Drawing upon established principles and spectral data from analogous structures, we will delineate the characteristic spectroscopic signatures that affirm the molecular identity of this compound. This document is intended to serve as a practical resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data essential for advancing their research and development endeavors.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of aromatic and heterocyclic rings, coupled with the presence of a methyl group and a sulfonic acid moiety, gives this compound a distinct spectroscopic fingerprint. Understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns is critical for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the N-H and SO₃H groups. The exact chemical shifts will be influenced by the solvent used, with DMSO-d₆ being a common choice for its ability to dissolve polar compounds and reveal exchangeable protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H | The acidic proton on the imidazole ring is expected to be significantly deshielded and will appear as a broad signal due to quadrupole broadening and exchange. |

| ~7.5 - 7.8 | Multiplet | 2H | Aromatic Protons | The protons on the benzimidazole ring will exhibit complex splitting patterns due to spin-spin coupling. |

| ~7.2 - 7.4 | Multiplet | 1H | Aromatic Proton | The remaining proton on the benzimidazole ring. |

| ~2.4 | Singlet | 3H | Methyl (CH₃) | The methyl group protons are shielded and will appear as a singlet as there are no adjacent protons to couple with. |

| Variable | Broad Singlet | 1H | Sulfonic Acid (SO₃H) | The chemical shift of the sulfonic acid proton is highly variable and dependent on concentration, temperature, and residual water in the solvent. It may exchange with residual water, leading to a very broad signal or no observable signal at all. |

Note: Predicted chemical shifts are based on the analysis of similar benzimidazole derivatives and general principles of NMR spectroscopy.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C2 (C-SO₃H) | The carbon atom directly attached to the electron-withdrawing sulfonic acid group and two nitrogen atoms will be significantly deshielded. |

| ~130 - 145 | Aromatic Quaternary Carbons | The quaternary carbons of the benzimidazole ring will appear in this region. |

| ~110 - 125 | Aromatic CH Carbons | The protonated carbons of the benzimidazole ring. |

| ~20 - 25 | Methyl (CH₃) | The shielded methyl carbon. |

Note: These are estimated chemical shifts and can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

-

Longer acquisition times are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and S=O bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 (broad) | N-H Stretch | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium-Weak |

| 1620 - 1580 | C=N and C=C Stretches | Medium-Strong |

| 1250 - 1150 | S=O Asymmetric Stretch | Strong |

| 1080 - 1030 | S=O Symmetric Stretch | Strong |

Note: These predictions are based on characteristic IR absorption frequencies for benzimidazole and sulfonic acid-containing compounds.[1][3]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum (ESI)

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

Molecular Formula: C₈H₈N₂O₃S

-

Molecular Weight: 212.23 g/mol

-

Expected [M+H]⁺: m/z 213.03

-

Expected [M-H]⁻: m/z 211.02

-

-

Key Fragmentation Patterns: The molecule may undergo fragmentation, with common losses including SO₃, H₂O, and cleavage of the benzimidazole ring. The observation of these fragments can further support the proposed structure.

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum over a suitable m/z range.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical process for the structural confirmation of this compound.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion: A Framework for Confident Structural Assignment

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the predicted spectral features and employing the outlined experimental protocols, researchers can confidently acquire and interpret the data necessary for the unequivocal structural elucidation of this and related benzimidazole derivatives. The integration of these powerful analytical techniques provides a robust framework for ensuring the chemical integrity of compounds advancing through the drug development pipeline.

References

- Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents - Benchchem. (URL: )

-

Synthesis, crystal structure and spectroscopic of benzimidazole derivative - ResearchGate. (URL: [Link])

-

Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra - Indian Academy of Sciences. (URL: [Link])

-

UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid... - ResearchGate. (URL: [Link])

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the - ResearchGate. (URL: [Link])

-

New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials | Request PDF - ResearchGate. (URL: [Link])

-

Benzenesulfonic acid, 4-methyl- - NIST WebBook. (URL: [Link])

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. (URL: [Link])

-

1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem. (URL: [Link])

Sources

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 4-methyl-1H-benzimidazole-2-sulfonic acid

To comprehend the significance of this compound, one must first appreciate the foundational scaffold from which it is derived. The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole, is widely regarded as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a diverse array of biological targets, making its derivatives potent agents for a wide spectrum of pharmacological activities.[1][2] For decades, this scaffold has been the cornerstone of numerous therapeutic agents, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), antihypertensives (candesartan), and anticancer agents (veliparib).[3][4] The inherent versatility and minimal toxicity of the benzimidazole core make it an exceptional template for the design of novel therapeutic agents.[5] This guide delves into the specific biological potential of a sulfonated derivative, this compound, synthesizing data from related structures to build a predictive and investigative framework for researchers.

Molecular Profile and Synthesis

Chemical Structure

This compound is characterized by the core benzimidazole ring system, substituted with a methyl group at position 4 and a sulfonic acid group at position 2. The sulfonic acid moiety significantly increases the molecule's polarity and water solubility, which can have profound implications for its pharmacokinetic and pharmacodynamic properties.

Synthetic Strategy: From Thiol to Sulfonic Acid

The most established route for synthesizing benzimidazole-2-sulfonic acids involves a two-step process: the formation of a thiol intermediate followed by its oxidation. This method is favored for its reliability and the accessibility of its starting materials.[6]

Part A: Synthesis of the Intermediate, 4-methyl-1H-benzimidazole-2-thiol

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-methyl-o-phenylenediamine (0.1 mol) and potassium hydroxide (0.1 mol) in a solution of 150 mL of 95% ethanol and 20 mL of water.

-

Addition of Carbon Disulfide: While stirring the solution, add carbon disulfide (0.1 mol) dropwise. The addition of carbon disulfide to the diamine in the presence of a base facilitates the cyclization to form the thiol.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 3 hours to ensure the completion of the cyclization reaction.

-

Isolation and Acidification: After cooling the mixture to room temperature, filter it to remove any solid impurities. The filtrate is then carefully acidified with glacial acetic acid until precipitation of the thiol is complete.

-

Purification: The resulting precipitate (4-methyl-1H-benzimidazole-2-thiol) is collected by filtration, washed with cold water, and dried.

Part B: Oxidation to this compound

-

Solution Preparation: In a round-bottom flask, prepare a solution of 4-methyl-1H-benzimidazole-2-thiol (0.05 mol) in 40 mL of water and 17 mL of 50% aqueous sodium hydroxide. Heat this solution to boiling. The alkaline medium is necessary for the subsequent oxidation step.

-

Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (0.11 mol) in 275 mL of water. Potassium permanganate is a strong oxidizing agent that will convert the thiol group (-SH) to a sulfonic acid group (-SO₃H).

-

Oxidation Reaction: Add the potassium permanganate solution dropwise to the boiling solution of the thiol. The reaction is highly exothermic and the rate of addition should be controlled to maintain a steady reflux. The disappearance of the purple color of the permanganate indicates its consumption. Continue addition until a faint pink color persists.

-

Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Isolation: Acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 1. The desired product, this compound, will precipitate out of the solution.

-

Final Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acid, and dry to yield the final product.

Anticancer Activity: A Primary Therapeutic Avenue

While direct studies on this compound are limited, extensive research on structurally similar compounds, particularly 2-phenylbenzimidazole-5-sulphonic acid (PBSA), provides a strong predictive framework for its anticancer potential.[7] Benzimidazole derivatives have gained significant attention as anticancer agents due to their diverse biological activities and favorable toxicity profiles.[5]

Mechanism of Action: Inhibition of Proliferation and Angiogenesis

Research on PBSA has demonstrated its efficacy against ovarian cancer through a multi-faceted mechanism targeting key cellular processes.[7]

-

Inhibition of Cell Invasion and Proliferation: PBSA treatment has been shown to block mitogen-induced invasion of ovarian cancer cells (SKOV-3) by down-regulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

-

Cell Cycle Arrest: The compound inhibits cell proliferation by suppressing cyclin-dependent kinases (Cdks), such as Cdk2 and Cdk4.[7] This leads to the hypophosphorylation of the retinoblastoma protein (pRb) and results in a G1 phase cell cycle arrest, effectively halting the division of cancer cells.[7]

-

Anti-Angiogenic Effects: PBSA suppresses the expression and secretion of Vascular Endothelial Growth Factor (VEGF) in cancer cells.[7] VEGF is a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), which are essential for supplying nutrients to growing tumors. By inhibiting VEGF, PBSA effectively chokes off the tumor's blood supply, preventing further growth.[7]

The central hub for these anticancer activities is the inhibition of the MKK3/6-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[7] This pathway is a critical regulator of cellular responses to stress and cytokines, and its dysregulation is often implicated in cancer progression.

Quantitative Data from Related Compounds

While specific IC₅₀ values for this compound are not available, data from other benzimidazole derivatives with sulfonyl or sulfonamide moieties highlight the potency of this class.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Benzimidazole-Sulfonamide Hybrid | MGC-803 (Gastric) | 1.02 µM | [8] |

| Benzimidazole-Sulfonamide Hybrid | PC-3 (Prostate) | 5.40 µM | [8] |

| Benzimidazole-Sulfonamide Hybrid | MCF-7 (Breast) | 2.51 µM | [8] |

| Benzenesulfonate Derivative (BS3) | U-251 (Glioblastoma) | 1.757 µM | [9] |

| Benzenesulfonate Derivative (BS3) | HCT-116 (Colon) | 2.112 µM | [9] |

This table presents data for structurally related compounds to indicate the potential efficacy of the benzimidazole-sulfonic acid scaffold.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial and Anti-inflammatory Potential

The benzimidazole scaffold is a cornerstone of antimicrobial and anti-inflammatory drug discovery.[1][10] The incorporation of a sulfonic acid group can modulate these activities.

Antimicrobial Activity

A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids have been synthesized and evaluated for their in vitro antimicrobial activity.[11][12] Studies showed that specific derivatives, such as 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid, were among the most active compounds.[11][12] The mechanism of action for antimicrobial benzimidazoles can involve the inhibition of crucial enzymes like topoisomerase, which is essential for DNA replication in bacteria.[10]

-

Preparation: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Adjust the turbidity of the microbial suspension (e.g., S. aureus, E. coli) to match a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Benzimidazole derivatives exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[1][13] The acidic nature of the sulfonic acid group may enhance interactions with enzymatic targets. Studies on related benzimidazole derivatives have shown significant inhibition of inflammation in in vivo models like the carrageenan-induced rat paw edema test.[1][2]

Conclusion and Future Directions

This compound emerges from a lineage of pharmacologically potent molecules. Based on robust evidence from structurally analogous compounds, it holds significant promise as a lead candidate for further investigation, particularly in oncology. The predicted mechanism of action, centered on the inhibition of the MKK3/6-p38 MAPK pathway, offers a clear and testable hypothesis for its anticancer effects.[7] Furthermore, its inherent benzimidazole scaffold suggests a strong likelihood of antimicrobial and anti-inflammatory properties.

Future research should focus on the empirical validation of these predicted activities. The synthesis and subsequent screening of this compound using the protocols outlined in this guide will be a critical first step. In-depth mechanistic studies, including Western blot analysis for key pathway proteins and specific enzyme inhibition assays, will be necessary to elucidate its precise molecular targets. This compound represents a compelling intersection of a privileged scaffold and a functionally significant chemical moiety, warranting dedicated exploration by the drug discovery community.

References

- (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022).

- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024). International Journal of Medical and Pharmaceutical Case Reports.

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). Journal of Cancer Metastasis and Treatment. [Link]

-

Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis. (2020). Journal of Cellular and Molecular Medicine. [Link]

-

4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. (2010). European Journal of Medicinal Chemistry. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [Link]

-

Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (2023). ACS Omega. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2018). Research Journal of Pharmacy and Technology. [Link]

- Benzimidazole: A short review of their antimicrobial activities. (2012). Journal of Chemical and Pharmaceutical Research.

-

1H-benzimidazole and some benzimidazole containing drugs. (2024). ResearchGate. [Link]

-

Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. (2013). Antimicrobial Agents and Chemotherapy. [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). Molecular Diversity. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2018). ResearchGate. [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2020). Molbank. [Link]

-

Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). International Journal of Molecular Sciences. [Link]

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). Scientific Reports. [Link]

-

1H-Benzimidazole-2-sulfonic acid. (n.d.). PubChem. [Link]

-

4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. (2010). European Journal of Medicinal Chemistry. [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. [Link]

-

Synthesis and antimicrobial activity of novel 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles. (2013). Medicinal Chemistry Research. [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). MDPI. [Link]

- The new process for the preparation of 2-n-propyl-4-methyl-6. (n.d.).

-

Marketed 1H-benzimidazole ring containing drug compounds. (2017). ResearchGate. [Link]

-

Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (2013). ResearchGate. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]

-

Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. (2022). ResearchGate. [Link]

-

Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI. [Link]

-

Benzimidazolium Salts Bearing 2-methyl-1,4-benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro Antioxidant and Antimicrobial Activity. (2021). Chemistry & Biodiversity. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2020). RSC Advances. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Therapeutic Potential of 4-Methyl-1H-benzimidazole-2-sulfonic Acid: A Technical Guide for Drug Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. While the parent compound, 1H-benzimidazole-2-sulfonic acid, has shown promise as a glutamate racemase inhibitor with potential antibacterial applications, the therapeutic landscape of its substituted derivatives remains largely unexplored. This technical guide presents a forward-looking analysis of 4-methyl-1H-benzimidazole-2-sulfonic acid , a molecule poised for significant interest in drug discovery. In the absence of direct experimental data for this specific analog, this document leverages established structure-activity relationships (SAR) within the benzimidazole class to extrapolate and propose potential therapeutic applications. We will delve into the scientific rationale for investigating this compound as a novel antibacterial and anti-inflammatory agent, providing detailed, field-proven experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic value of this promising, yet under-investigated, molecule.

The Benzimidazole Scaffold: A Privileged Structure in Pharmacology

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a recurring motif in a vast array of biologically active compounds.[1][2] Its structural similarity to endogenous purine nucleotides allows for facile interaction with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][3] Clinically approved drugs containing the benzimidazole core, such as the proton pump inhibitors omeprazole and lansoprazole, the anthelmintic albendazole, and the antihistamine astemizole, underscore the therapeutic versatility of this scaffold. The chemical tractability of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.[4][5]

1H-Benzimidazole-2-sulfonic Acid: The Parent Compound and Its Known Activities

The immediate parent of our target molecule, 1H-benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase (GR).[6] This enzyme is crucial for the synthesis of D-glutamate, an essential component of the peptidoglycan cell wall in many bacteria. By inhibiting GR, 1H-benzimidazole-2-sulfonic acid presents a potential mechanism for antibacterial action.[6] Furthermore, it has been utilized as a reactant in the synthesis of bis(benzimidazol-2-yl)amines, which have demonstrated activity against Trichinella spiralis.[6] These findings establish a precedent for the biological activity of the benzimidazole-2-sulfonic acid core.

This compound: A Hypothesized Therapeutic Frontier

The introduction of a methyl group at the 4-position of the benzimidazole ring is a subtle yet potentially impactful structural modification. The strategic placement of substituents on the benzimidazole scaffold is a well-established strategy for modulating biological activity.[4][5]

Potential as a Novel Antibacterial Agent